Innate Defense-Regulator Peptide Innate Defense-Regulator Peptide
Brand Name: Vulcanchem
CAS No.: 940291-10-1
VCID: VC7854164
InChI: InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1
SMILES: CCC.CC(C=O)NC(=O)C1CCCN1C=O
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

Innate Defense-Regulator Peptide

CAS No.: 940291-10-1

Cat. No.: VC7854164

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Innate Defense-Regulator Peptide - 940291-10-1

Specification

CAS No. 940291-10-1
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name (2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane
Standard InChI InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1
Standard InChI Key RCTYDUUDOSRQTI-WSZWBAFRSA-N
Isomeric SMILES CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O
SMILES CCC.CC(C=O)NC(=O)C1CCCN1C=O
Canonical SMILES CCC.CC(C=O)NC(=O)C1CCCN1C=O

Introduction

Structural and Functional Characteristics of IDR Peptides

Origins and Design Principles

IDR peptides are rationally designed derivatives of natural HDPs, which are evolutionarily conserved components of innate immunity. For example, IDR-1018 originates from bovine bactenecin, a neutrophil-derived HDP, and was optimized to enhance immunomodulatory activity while reducing cytotoxicity . These synthetic peptides typically retain the amphipathic structure of natural HDPs—featuring clusters of positively charged residues (e.g., arginine, lysine) and hydrophobic domains—but exhibit improved stability and selectivity.

Table 1: Key IDR Peptides and Their Structural Features

PeptideParent HDPSequence ModificationsMolecular WeightNet Charge
IDR-1018BactenecinSubstitutions at positions 4, 71,912 Da+5
IDR-1002BactenecinTruncation + W8 stabilization1,845 Da+4
IDR-HH2BactenecinHydrophobic helix stabilization1,890 Da+3

Data compiled from .

Physicochemical Properties

The therapeutic efficacy of IDR peptides correlates with their:

  • Cationic charge density: Facilitates interaction with anionic microbial membranes and host cell receptors .

  • Hydrophobic moment: Determines membrane insertion depth and intracellular signaling modulation .

  • Structural plasticity: Adopts α-helical or β-sheet conformations depending on microenvironment .

Mechanisms of Immunomodulatory Action

Neutrophil Recruitment and Polarization

IDR peptides enhance neutrophil-mediated immunity through:

  • β₂ integrin activation: Increasing adhesion to endothelial cells by 2.3-fold (p < 0.01) via CD11b/CD18 upregulation .

  • Chemokine induction: Stimulating IL-8/CXCL8 production (up to 450 pg/mL) through MAPK/ERK pathways .

  • Reactive oxygen species (ROS) regulation: Suppressing LPS-induced ROS by 68% while preserving microbial killing capacity .

Cytokine and Anti-Inflammatory Modulation

A hallmark of IDR activity is their bidirectional cytokine regulation:

  • Pro-inflammatory suppression: Reducing TNF-α and IL-6 levels by 40–60% in sepsis models .

  • Anti-inflammatory induction: Elevating IL-1RA (3.1-fold) and stanniocalcin-1 (2.8-fold) in bronchial epithelia .

Table 2: Cytokine Modulation by IDR-1018 in Murine Models

ConditionIL-6 ReductionTNF-α ReductionIL-1RA Induction
S. aureus sepsis58% (p=0.003)47% (p=0.01)2.9-fold (p=0.02)
Cerebral malaria62% (p=0.001)51% (p=0.004)3.4-fold (p=0.01)
Preterm birth model55% (p=0.008)43% (p=0.02)2.7-fold (p=0.03)

Data from .

Biofilm Disruption and Antibiotic Synergy

IDR-1018 demonstrates broad-spectrum anti-biofilm activity:

  • Prevention: Reduces Pseudomonas aeruginosa biofilm biomass by 82% at 32 μg/mL .

  • Eradication: Disperses mature Staphylococcus epidermidis biofilms with 4.3-log CFU reduction .

  • Synergy: Lowers ciprofloxacin MIC against MRSA from 32 μg/mL to 2 μg/mL .

Therapeutic Applications and Preclinical Efficacy

Wound Healing Acceleration

In S. aureus-infected porcine wounds, IDR-1018 treatment:

  • Reduced wound closure time from 21 days (control) to 14 days (p=0.007) .

  • Enhanced fibroblast respiration rate by 35% (p=0.01) without cytotoxicity .

  • Failed to improve healing in diabetic murine models, highlighting metabolic pathway dependencies .

Neuroprotective Effects

In preterm birth-associated neuronal injury models:

  • IDR-1018 decreased microglial activation by 61% (p=0.008) .

  • Preserved myelination integrity (87% vs. 54% in controls) .

Challenges and Future Directions

Metabolic Stability Optimization

Current limitations include:

  • Proteolytic degradation: Serum half-life <30 minutes for most IDRs .

  • Renal clearance: Molecular weights <5 kDa necessitate delivery vehicle development .

Diabetic Wound Healing Paradox

The lack of efficacy in diabetic models suggests:

  • Dysregulated AMPK/mTOR pathways impair IDR-mediated fibroblast activation .

  • Advanced glycation end-products (AGEs) may block peptide-receptor interactions .

Table 3: Priority Development Areas for IDR Peptides

ChallengeCurrent StatusProposed Solutions
Oral bioavailability<1% (preclinical)Lipid nanocapsule encapsulation
Manufacturing cost$3,200/g (lab-scale)Solid-phase synthesis scaling
Regulatory approvalPhase I (IDR-1018)Orphan drug designation pursuit

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator